molecular formula C13H7BrF2N2 B13679922 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13679922
M. Wt: 309.11 g/mol
InChI Key: CUYODECXZYFPKL-UHFFFAOYSA-N
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Description

The compound features a bromine atom at the 8-position and a 2,4-difluorophenyl group at the 2-position of the imidazo[1,2-a]pyridine core. Bromine, as a bulky, electron-withdrawing halogen, likely enhances lipophilicity and influences electronic properties, while the 2,4-difluorophenyl substituent may modulate steric and electronic interactions with biological targets.

Properties

Molecular Formula

C13H7BrF2N2

Molecular Weight

309.11 g/mol

IUPAC Name

8-bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7BrF2N2/c14-10-2-1-5-18-7-12(17-13(10)18)9-4-3-8(15)6-11(9)16/h1-7H

InChI Key

CUYODECXZYFPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination and fluorination steps. One common method includes:

    Condensation Reaction: 2-aminopyridine reacts with 2,4-difluorobenzaldehyde in the presence of a catalyst to form the imidazo[1,2-a]pyridine core.

    Bromination: The resulting compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products:

  • Substituted imidazo[1,2-a]pyridines with various functional groups.
  • N-oxides and reduced amines.
  • Coupled products with extended conjugation or additional functional groups.

Scientific Research Applications

8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly in the treatment of central nervous system disorders and as anti-cancer agents.

    Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine depends on its specific application:

    Pharmaceuticals: It may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as kinases or G-protein coupled receptors.

    Electronic Materials: The compound’s electronic properties are utilized in the formation of conductive films and light-emitting layers in OLEDs.

Comparison with Similar Compounds

Bromine vs. Fluorine

  • 8-Bromo vs. Its moderate electronegativity may polarize the aromatic ring, affecting binding to electron-rich targets . For example, Merck used 8-fluoro derivatives as bioisosteres of imidazo[1,2-a]pyrimidines in c-Met inhibitors .

Bromine vs. Chlorine and Other Halogens

  • 8-Chloro (e.g., 8-chloro-3-nitroimidazo[1,2-a]pyridine derivatives): Chlorine offers intermediate lipophilicity (ClogP ~2.5–3.0) and electronic effects. In anticholinesterase studies (), chloro substituents at R3 reduced activity (IC50 = 270 µM) compared to methyl groups, suggesting halogen position critically impacts efficacy.

Table 1: 8-Position Substitution Effects

Compound 8-Substituent Molecular Weight ClogP* Key Properties Reference
8-Bromo-2-(2,4-difluorophenyl)... Br 337.12 ~3.8 High lipophilicity, moderate reactivity -
8-Fluoro-2-(2,4-difluorophenyl)... F 256.21 ~2.9 Enhanced metabolic stability
8-Chloro-6-chloro-3-nitro... Cl 329.58 ~2.5 Moderate enzyme inhibition
8-Trifluoromethyl... CF3 265.03 ~3.2 Strong electron-withdrawing effect

*ClogP estimated using fragment-based methods.

Substituent Effects at the 2-Position

2,4-Difluorophenyl vs. Aryl and Heteroaryl Groups

  • 2,4-Difluorophenyl : The fluorine atoms introduce ortho/para-directing effects, reducing π-π stacking interactions and enhancing selectivity for hydrophobic pockets. Similar fluorinated phenyl groups are common in CNS drugs (e.g., zolpidem) due to improved blood-brain barrier penetration .
  • 2-Pyridinyl (e.g., 8-bromo-6-chloro-3-nitro-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine): Pyridine rings enable hydrogen bonding and metal coordination, useful in kinase inhibitors (e.g., c-Met) .

Sulfonylmethyl and Piperazinyl Derivatives

  • Sulfonylmethyl (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol): Sulfonyl groups improve aqueous solubility (e.g., 2c in had solubility >100 µM) but may reduce cell permeability .
  • Piperazinyl (e.g., 6-bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine, CAS 727977-41-5): Piperazine enhances solubility and provides a handle for secondary functionalization, common in antipsychotics and antimicrobials .

Table 2: 2-Position Substitution Effects

Compound 2-Substituent Key Properties Biological Relevance Reference
8-Bromo-2-(2,4-difluorophenyl)... 2,4-Difluorophenyl High lipophilicity, CNS penetration Hypothesized kinase inhibition -
2-Trifluoromethyl... CF3 Enhanced target affinity Life science applications
2-Pyridinyl... Pyridin-4-yl Metal coordination capability c-Met/ALK inhibitors
2-Sulfonylmethyl... Sulfonylmethylphenol Improved solubility (>100 µM) Antimycobacterial candidates

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